Rhizolotine

Rhizobium-legume symbiosis Opine metabolism Nodule-specific compounds

Rhizolotine (CAS 102731-62-4) is a nodule-specific opine-like metabolite produced exclusively during successful R. loti NZP2037-Lotus symbiosis. • Unique marker: absent in Inf⁻ and Bar⁻ mutant nodules; confirms effective bacterial release and symbiosis establishment. • Comparative tool: distinct from pathogenic Agrobacterium opines; enables study of opine machinery co-option in mutualism. • Novel scaffold: riboside of an α-hydroxyimino acid built on a 1,4,5,6-tetrahydropyrimidine ring; biosynthetic pathway uncharacterized. Supplied for research use only.

Molecular Formula C11H18N2O7
Molecular Weight 290.27 g/mol
Cat. No. B14079146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhizolotine
Molecular FormulaC11H18N2O7
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESCC1=NCCC(N1)C(=O)OOC2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H18N2O7/c1-5-12-3-2-6(13-5)10(17)19-20-11-9(16)8(15)7(4-14)18-11/h6-9,11,14-16H,2-4H2,1H3,(H,12,13)
InChIKeyXWPMRSCVYZQHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhizolotine: A Nodule-Specific Opine-Like Metabolite


Rhizolotine (CAS 102731-62-4) is a novel, opine-like metabolite [1] identified in the root nodules of leguminous plants (Lotus tenuis and Lotus pedunculatus) inoculated with Rhizobium loti strain NZP2037 [2]. It is structurally characterized as the riboside of a novel alpha-hydroxyimino acid containing a 1,4,5,6-tetrahydropyrimidine ring [3]. As a symbiosis-specific compound, its synthesis is determined by the Rhizobium strain and is contingent on successful bacterial infection and release into the plant host cell [4].

Symbiosis-specific opine-like riboside produced in Lotus root nodules
Production requires effective R. loti NZP2037 infection and bacterial release
Structurally distinct from crown gall opines and ectoine; not a nutritional opine

Why Generic Opines Fail to Substitute Rhizolotine


Generic substitution fails because Rhizolotine's biological role and synthesis are distinct from other classes of molecules. Unlike canonical crown gall opines (e.g., nopaline, octopine) that are involved in pathogenic Agrobacterium-plant interactions [1], Rhizolotine is a product of a nitrogen-fixing mutualistic symbiosis [2]. Furthermore, while it shares a biosynthetic origin with the compatible solute ectoine, it is not produced as a general stress protectant [3]. Its specific, strain-dependent degradation pathway in R. loti NZP2037 underscores a unique metabolic role not fulfilled by other opines or osmolytes [4], rendering it the only appropriate choice for studies on R. loti NZP2037-Lotus symbiosis signaling and metabolism.

  • Crown gall opines (nopaline, octopine)
    Produced in pathogenic tumors; function as nutritional sources. Symbiotic signaling context may not transfer.
  • Compatible solute ectoine
    General stress protectant without symbiosis-specific induction. Role as osmolyte does not replicate nodule-specific metabolism.
  • Other rhizobial opines
    Degradation profiles are strain-specific. Catabolic pathway for R. loti NZP2037 may not apply to other opine compounds.

Rhizolotine vs. Closest Analogs: Data-Centric Guide


Strain-Specific Degradation vs. Yellow-1

Rhizolotine and the co-discovered nodule-specific compound yellow-1 share an origin but diverge fundamentally in their degradation profiles. A comparative analysis demonstrated that both compounds were degraded by the inducing strain, Rhizobium loti NZP2037, establishing a unique metabolic circuit. Crucially, this degradation was not observed for either compound when tested against strains of Rhizobium meliloti, Rhizobium trifolii, or Agrobacterium tumefaciens [1]. The data indicate that the catabolic pathway for these compounds is specific to the NZP2037 strain and is not a general feature of rhizobia.

Strain-specific degradation
Head-to-head
Rhizolotine degraded by R. loti NZP2037; absent in R. meliloti, R. trifolii, A. tumefaciens
Yellow-1 degraded by R. loti NZP2037; absent in R. meliloti, R. trifolii, A. tumefaciens
Supports strain-specific catabolic pathway interpretation
Binary degradation outcome; no quantitative difference observed
Rhizobium-legume symbiosis Opine metabolism Nodule-specific compounds

Structural and Biosynthetic Divergence from Ectoine

Rhizolotine's chemical structure provides a basis for its differentiation from the better-characterized compatible solute ectoine. While both compounds contain a 1,4,5,6-tetrahydropyrimidine ring, Rhizolotine is a riboside of an alpha-hydroxyimino acid, a significantly more complex structure (C11H18N2O7, MW 290.27) than ectoine (C6H10N2O2, MW 142.16) [1]. This structural difference reflects a functional divergence: ectoine is an osmolyte synthesized for cellular stress protection across many bacterial phyla [2], whereas Rhizolotine is a symbiosis-specific opine-like metabolite with no known osmoprotective role and whose synthesis is triggered by a specific plant-microbe interaction [3].

MW vs. ectoine
Class-level
290.27 Da (Rhizolotine) vs. 142.16 Da (ectoine); 148 Da difference
Indicates specialized signaling structure, not general osmolyte
Riboside and alpha-hydroxyimino acid modifications account for higher mass
Natural product biosynthesis Chemical ecology Comparative metabolism

Ecological Context vs. Crown Gall Opines

The biological context of Rhizolotine's production sharply differentiates it from canonical opines like nopaline and octopine. Crown gall opines are synthesized in plant tumors induced by pathogenic Agrobacterium species and serve as a nutritional source for the pathogen [1]. In contrast, Rhizolotine is produced in nitrogen-fixing root nodules, a mutually beneficial symbiotic organ [2]. The paper by Scott et al. (1987) showed that Rhizolotine and yellow-1 were absent in ineffective nodules and nodule-like structures, directly linking their production to a successful, productive symbiosis [3]. Furthermore, neither compound could serve as a sole source of carbon or nitrogen for R. loti NZP2037 under the tested conditions, a key functional difference from many opines which are catabolized for nutrition [3].

Nutritional role
Class-level
Rhizolotine fails to serve as sole C/N source for R. loti NZP2037
Crown gall opines catabolized as sole C/N sources by Agrobacterium
Suggests non-nutritional symbiotic signaling role
Growth not supported in defined minimal media assay
Microbial ecology Plant-microbe interactions Symbiosis vs. Pathogenesis

Rhizolotine Applications in Legume Symbiosis


Strain-Specific Symbiotic Signaling

Rhizolotine serves as a specific chemical marker for the successful establishment of symbiosis between Lotus species and R. loti NZP2037. Its presence is strictly correlated with effective nodule formation and bacterial release, as shown by its absence in nodules formed by non-infectious (Inf-) or bacterial-release-negative (Bar-) mutants [1]. This makes it an ideal molecular tool for probing the plant and bacterial genetic requirements for the later stages of nodule development and symbiosis-specific gene expression.

Evolution of Opine Metabolism in Mutualists

Given that Rhizolotine is a novel opine-like molecule produced in a mutualistic context, it provides a valuable comparative model against well-studied pathogenic opine systems (e.g., nopaline, octopine). Researchers can use Rhizolotine to study how the enzymatic machinery for opine synthesis and catabolism has been co-opted and adapted from a pathogenic to a symbiotic lifestyle [2]. Its inability to serve as a sole carbon source further distinguishes its role from that of nutritional opines [3].

Tetrahydropyrimidine Biosynthesis Characterization

The unique structure of Rhizolotine—a riboside of an alpha-hydroxyimino acid built upon a tetrahydropyrimidine ring—offers a novel substrate for enzymology and natural product chemistry. Its biosynthesis is hypothesized to be related to that of the compatible solute ectoine, but the specific pathways and enzymes responsible for its production in the nodule environment remain uncharacterized [4]. It is an ideal compound for studies on the diversification of specialized metabolite pathways in symbiotic bacteria.

Application
Selection Property
Validation Focus
Symbiotic signaling studies
Strain-specific production context
Effective nodulation and bacterial release markers
Opine metabolism evolution
Mutualistic opine metabolic profile
Non-nutritional catabolic pathway analysis
Tetrahydropyrimidine biosynthesis
Riboside-modified tetrahydropyrimidine core
Enzyme substrate specificity and pathway diversification

Technical Documentation Hub

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21 linked technical documents
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